molecular formula C25H43N13O10 B1663724 Celiomycin CAS No. 32988-50-4

Celiomycin

Cat. No. B1663724
CAS RN: 32988-50-4
M. Wt: 685.7 g/mol
InChI Key: GXFAIFRPOKBQRV-GHXCTMGLSA-N
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Description

Celiomycin, also known as Viomycin, is a strongly basic peptide antibiotic complex produced by several strains of Streptomyces . It is allergenic and toxic to kidneys and the labyrinth . It is used in tuberculosis as several different salts and in combination with other agents . It is active against Mycobacterium tuberculosis, Mycobacterium ranae, Mycobacterium phlei, and Mycobacterium smegmatis .


Molecular Structure Analysis

The molecular structure of Celiomycin is complex. The molecular weight is 685.70 and the formula is C25H43N13O10 . For a detailed molecular structure, please refer to scientific databases or resources .

properties

IUPAC Name

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43N13O10/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b13-7-/t10-,11+,12-,14-,15-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFAIFRPOKBQRV-GHXCTMGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023741
Record name Viomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Viomycin binds to a site on the ribosome which lies at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit. The structures of this complexes suggest that the viomycin inhibits translocation by stabilizing the tRNA in the A site in the pretranslocation state. This inhibits protein synthesis.
Record name Viomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Viomycin

CAS RN

32988-50-4
Record name Viomycin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032988504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Viomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Viomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVU35998K5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Celiomycin
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Celiomycin
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Celiomycin
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Celiomycin
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Celiomycin
Reactant of Route 6
Celiomycin

Citations

For This Compound
6
Citations
OW KAUFMANN, ZJ Ordal… - Journal of Food …, 1954 - Wiley Online Library
… The activity of celiomycin and M-2517-6 (9ll-A), using tomato juice at pH 5.0 in place of proteose peptone broth at pH 7.0, decreased to t. he extent that further studies were discontinued. …
Number of citations: 3 ift.onlinelibrary.wiley.com
OW Kaufmann, ZJ Ordal, HM El‐Bisi - Journal of Food Science, 1954 - Wiley Online Library
Food preservation in canning is accomplished by the thermal destruction of the deleterious organisms which may be present. Acid foods having a pH below 4.5 are conventionally …
Number of citations: 10 ift.onlinelibrary.wiley.com
RV Lechowich - Proc. of the 1st US-Japan Conference on Toxic …, 1970 - books.google.com
Many chemical substances which are permitted for use in foods or in food processing are inhibitory to the outgrowth of spores of Clostridium botulinum. Approximately 8.2 to 10.5 …
Number of citations: 13 books.google.com
A Chandrashekar, A Muralidharan… - Research Journal of …, 2019 - indianjournals.com
… Literature reports predict that there are some derived mutants of this species viz., Streptomyces violaceruber exhibited antimicrobial activity due to a compound celiomycin[6,14]. …
Number of citations: 8 www.indianjournals.com
W Partmann - Zeitschrift für Lebensmittel-Untersuchung und …, 1957 - Springer
Über die bisherigen Erfahrungen mit Antibiotica in Versuchen zur Konservierung tierischer Lebensmittel and die dabei aufgetretenen Probleme wird zusammenfassend berichtet. Die …
Number of citations: 10 link.springer.com
V Liato - 2015 - library-archives.canada.ca
La salubrité et la qualité des aliments en conserve dépendent toujours des paramètres appliqués lors de la stérilisation (le temps, les températures). L'application de températures …
Number of citations: 0 library-archives.canada.ca

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